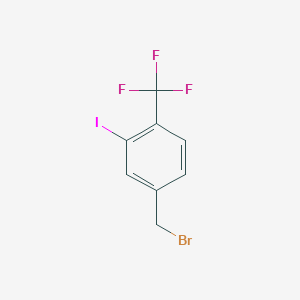
3-Iodo-4-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrF3I. It has a molecular weight of 364.93 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Iodo-4-(trifluoromethyl)benzyl bromide” is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a solid powder at room temperature . It has a molecular weight of 364.93 . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Radical Chemistry with Hypervalent Iodine Compounds
Hypervalent iodine(III) compounds, including those related to 3-Iodo-4-(trifluoromethyl)benzyl bromide, demonstrate significant utility in radical chemistry. These compounds can act as electrophiles and single electron oxidants for generating carbon and heteroatom radicals, facilitating the construction of diverse chemical bonds. Specifically, they can be utilized in the synthesis of compounds containing CF3, perfluoroalkyl, azido, cyano, and other functional groups through both ionic and radical pathways. This versatility opens avenues for alkane C–H functionalization and the synthesis of N-heterocycles and perfluoroalkylated compounds without the need for transition metal catalysts (Xi Wang & A. Studer, 2017).
Trifluoromethylation Reactions
The fluoroform-derived CuCF3 method allows for the trifluoromethylation of aryl and heteroaryl halides, including iodoarenes and aromatic bromides, to produce benzotrifluorides. This methodology highlights the efficiency of using halogenated precursors for introducing trifluoromethyl groups into aromatic compounds, a transformation crucial for enhancing the biological activity and physical properties of molecules in drug design and materials science (A. Lishchynskyi et al., 2013).
Antipathogenic Activity of Halogenated Compounds
Halogenated compounds, including those synthesized from precursors like 3-Iodo-4-(trifluoromethyl)benzyl bromide, have been evaluated for their antipathogenic activity. Specifically, acylthioureas derived from halogenated benzyl bromides exhibit significant antibacterial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents based on the chemical manipulation of halogenated precursors (Carmen Limban et al., 2011).
Fluorescence Sensing Applications
Halogenated compounds, akin to those derivable from 3-Iodo-4-(trifluoromethyl)benzyl bromide, find applications in fluorescence sensing. For instance, the design and utilization of highly luminescent triflate salts based on tetra(4-benzylpyridinium)-porphyrin frameworks demonstrate selective iodide sensing in water. Such chemosensors exploit the electronic properties of halogenated structures for environmental monitoring and analytical chemistry applications (María K Salomón-Flores et al., 2019).
Synthesis and Structural Analysis
The synthesis and X-ray crystallography of benziodoxaborole derivatives, including halogenated compounds, reveal insights into the structural characteristics of these hypervalent iodine heterocycles. Understanding the structural dynamics and reactivity of such compounds is fundamental for advancing synthetic methodologies and discovering new reactions relevant to pharmaceuticals and materials science (V. Nemykin et al., 2011).
Safety and Hazards
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-iodo-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(7(13)3-5)8(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZQPBWYYKMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethyl)benzyl bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

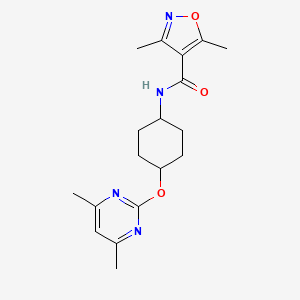
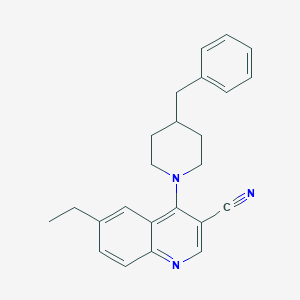
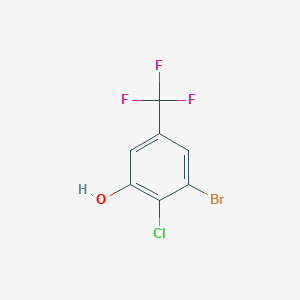

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
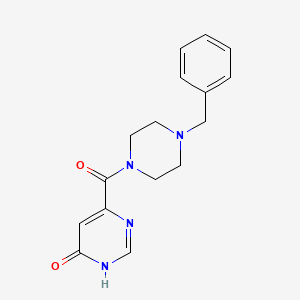
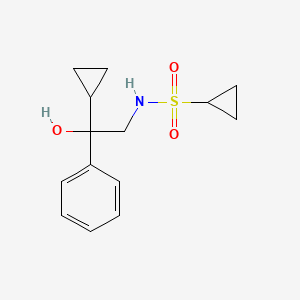

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

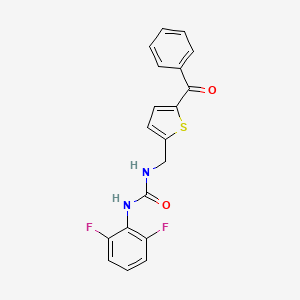
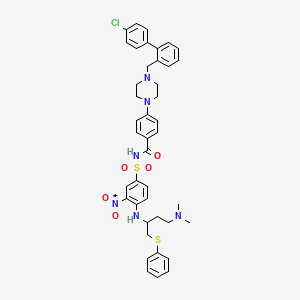
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)